molecular formula C18H18O8 B1587931 Bis(2-phenoxyethyl) peroxydicarbonate CAS No. 41935-39-1

Bis(2-phenoxyethyl) peroxydicarbonate

Cat. No.: B1587931
CAS No.: 41935-39-1
M. Wt: 362.3 g/mol
InChI Key: YMOIBQNMVPBEEZ-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl) peroxydicarbonate: is an organic peroxide compound with the molecular formula C18H18O8 . It is known for its role as an initiator in polymerization reactions, particularly in the production of polyvinyl chloride (PVC) and other polymers. The compound is characterized by its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) peroxydicarbonate typically involves the reaction of 2-phenoxyethanol with phosgene to form 2-phenoxyethyl chloroformate . This intermediate is then reacted with sodium peroxide to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent premature decomposition of the peroxide.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the compound’s reactive nature and potential hazards associated with peroxides .

Chemical Reactions Analysis

Types of Reactions: Bis(2-phenoxyethyl) peroxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization and oxidation reactions .

Common Reagents and Conditions:

    Decomposition: The compound decomposes under heat or in the presence of catalysts to produce free radicals.

    Polymerization: It is used as an initiator in the polymerization of vinyl monomers, such as vinyl chloride, under controlled temperatures and pressures.

Major Products Formed: The primary products of its decomposition are free radicals, which then initiate the formation of polymers like polyvinyl chloride (PVC) .

Scientific Research Applications

Chemistry: In chemistry, bis(2-phenoxyethyl) peroxydicarbonate is extensively used as a radical initiator in the synthesis of various polymers. Its ability to generate free radicals makes it valuable in studying radical polymerization mechanisms .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in polymer production indirectly supports biomedical research. Polymers synthesized using this initiator are used in medical devices and drug delivery systems .

Industry: Industrially, this compound is crucial in the production of PVC and other polymers. These materials are used in a wide range of applications, from construction to consumer goods .

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) peroxydicarbonate involves its decomposition to generate free radicals. These radicals then initiate polymerization by reacting with monomers to form polymer chains. The molecular targets are typically vinyl monomers, and the pathways involve radical chain reactions that propagate until termination .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) peroxydicarbonate
  • Di-tert-butyl peroxydicarbonate
  • Dibenzoyl peroxide

Comparison: Bis(2-phenoxyethyl) peroxydicarbonate is unique due to its specific structure, which provides distinct reactivity and decomposition characteristics. Compared to bis(2-ethylhexyl) peroxydicarbonate, it offers different solubility and thermal stability properties, making it suitable for specific polymerization processes .

Properties

IUPAC Name

2-phenoxyethoxycarbonyloxy 2-phenoxyethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8/c19-17(23-13-11-21-15-7-3-1-4-8-15)25-26-18(20)24-14-12-22-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOIBQNMVPBEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194695
Record name Bis(2-phenoxyethyl) peroxydicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41935-39-1
Record name Peroxydicarbonic acid, C,C′-bis(2-phenoxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41935-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-phenoxyethyl) peroxydicarbonate
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Record name Bis(2-phenoxyethyl) peroxydicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-phenoxyethyl) peroxydicarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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